

3-butoxyaniline CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-butoxyaniline

Cat. No.: B1281059

[Get Quote](#)

An In-depth Technical Guide to 3-Butoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 23079-68-7

Molecular Formula: C10H15NO

This guide provides a comprehensive overview of **3-butoxyaniline**, a versatile aromatic amine with significant potential in various research and development sectors, particularly in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of **3-butoxyaniline** and its common precursor, 3-aminophenol, is presented below for comparative analysis.

Property	3-Butoxyaniline	3-Aminophenol
Molecular Weight	165.23 g/mol	109.13 g/mol [1]
CAS Number	23079-68-7	591-27-5 [1]
Appearance	-	White crystals or off-white flakes [1]
Boiling Point	-	164 °C at 15 hPa
Melting Point	-	122 °C
Solubility	-	26 g/L in water
Density	-	0.99 g/cm ³ at 25 °C

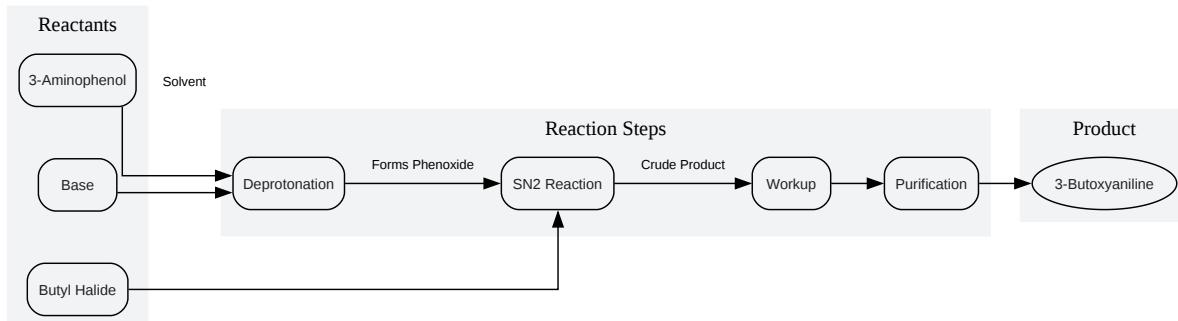
Synthesis of 3-Butoxyaniline

The primary synthetic route to **3-butoxyaniline** is through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[\[2\]](#)[\[3\]](#) This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 3-Butoxyaniline

This protocol details the synthesis of **3-butoxyaniline** from 3-aminophenol and a suitable butyl halide (e.g., 1-bromobutane).

Materials:


- 3-Aminophenol
- 1-Bromobutane (or other butyl halide)
- Sodium hydroxide (NaOH) or other suitable base
- Solvent (e.g., ethanol, dimethylformamide)
- Diethyl ether (for extraction)

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- 6M Hydrochloric acid (HCl)

Procedure:

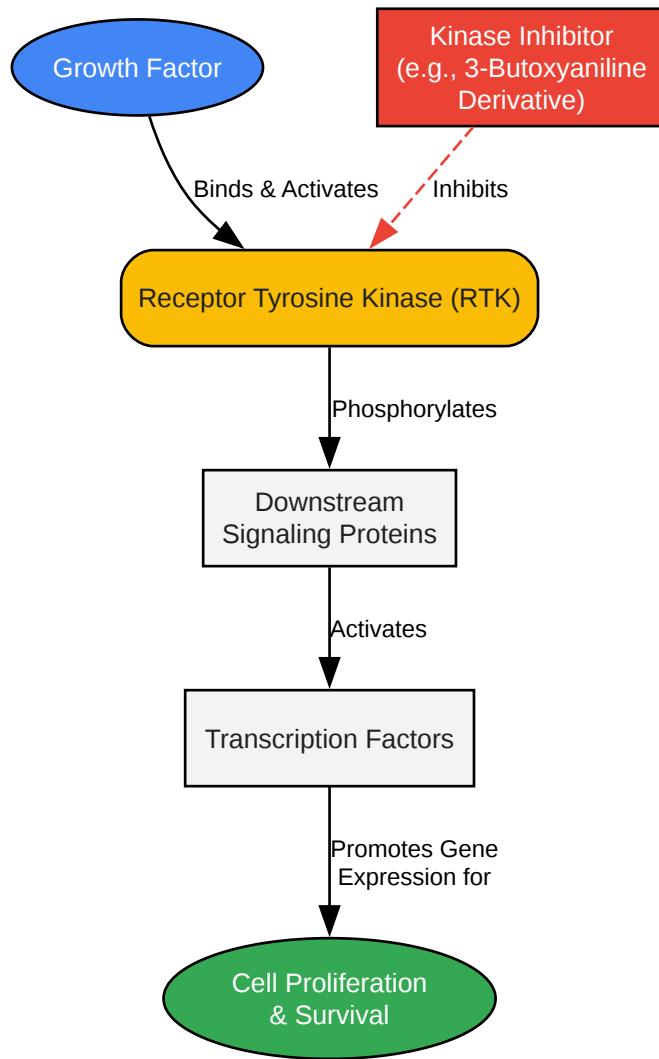
- Deprotonation of 3-Aminophenol: In a round-bottom flask, dissolve 3-aminophenol in the chosen solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The reaction is typically stirred at room temperature.
- Nucleophilic Attack: To the solution of the 3-aminophenoxyde, add the butyl halide (e.g., 1-bromobutane) dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.^{[2][3]} The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a solid precipitate forms, it may be necessary to add water and ether to create two distinct liquid layers.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.^[4]
 - Wash the combined organic layers sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid or base.^[4]
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the crude **3-butoxyaniline**.
- Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain pure **3-butoxyaniline**.

Logical Workflow for Williamson Ether Synthesis:

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **3-butoxyaniline**.

Applications in Drug Discovery and Medicinal Chemistry


Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.^[5] The butoxy group in **3-butoxyaniline** can modulate the lipophilicity and pharmacokinetic properties of a molecule, making it a valuable building block in drug design.

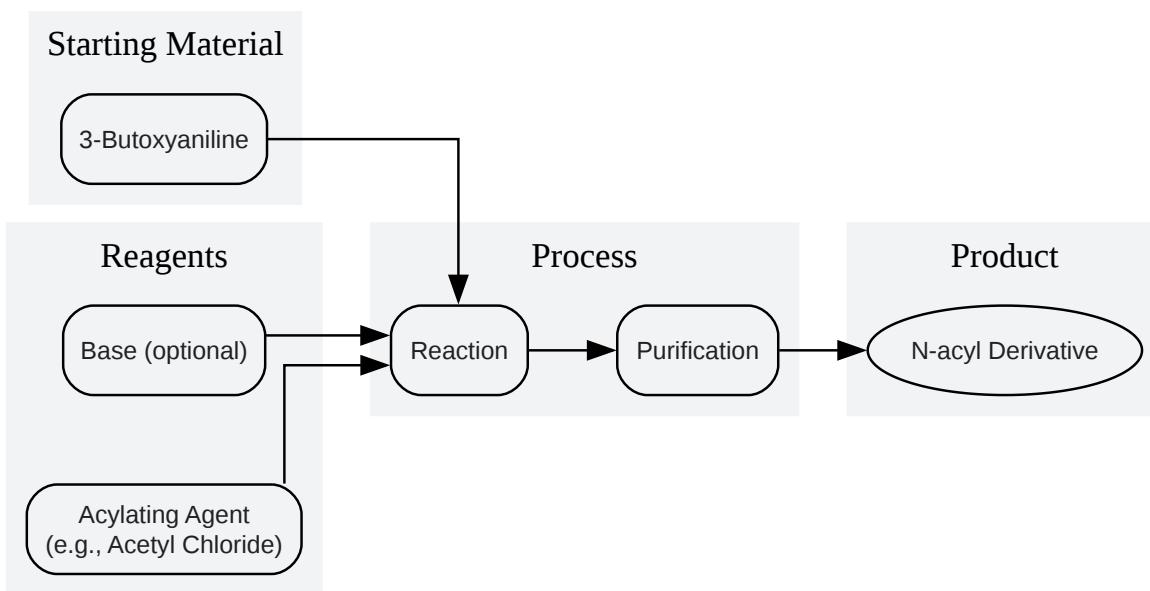
Role as a Scaffold in Kinase Inhibitors

Protein kinases are crucial targets in drug discovery, particularly in oncology.^[6] Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase's ATP-binding site. The butoxy substituent of **3-butoxyaniline** can be oriented to occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Signaling Pathway Context for Kinase Inhibition:

The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common hallmark of cancer.

[Click to download full resolution via product page](#)


Caption: Generic kinase signaling pathway and inhibitor action.

Further Synthetic Utility

The amino group of **3-butoxyaniline** provides a reactive handle for further chemical modifications, such as the formation of amides. For instance, it can be acylated to form

compounds like N-(3-butoxyphenyl)acetamide, a common transformation in the synthesis of more complex molecules.

Experimental Workflow for Acylation:

[Click to download full resolution via product page](#)

Caption: General workflow for the acylation of **3-butoxyaniline**.

Conclusion

3-Butoxyaniline is a valuable chemical intermediate with straightforward synthesis and significant potential for application in drug discovery and materials science. Its structural features allow for the fine-tuning of molecular properties, making it an attractive component for the design of novel bioactive compounds, particularly as a scaffold for kinase inhibitors. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and further functionalization of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-butoxyaniline CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281059#3-butoxyaniline-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com